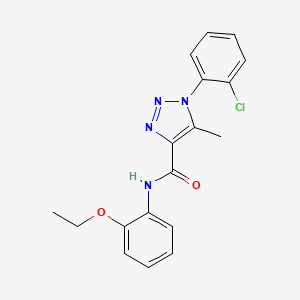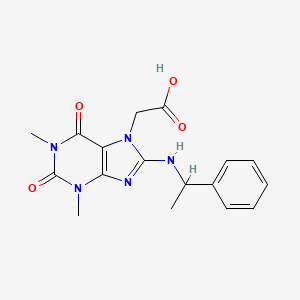
N1-(4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine is a useful research compound. Its molecular formula is C21H24FN3O3S and its molecular weight is 417.5. The purity is usually 95%.
BenchChem offers high-quality N1-(4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polyimide Films
The compound has been used as a monomer in the synthesis of polyimides, involving various aromatic tetracarboxylic dianhydrides. The process includes the preparation of poly(amic acid)s with inherent viscosities ranging from 0.90 to 1.32 dl/g. These poly(amic acid)s are then converted into transparent, flexible, and tough polyimide films. The films exhibit tensile strength ranging from 74 to 151 MPa and tensile modulus between 1.9 and 3.0 GPa. The polyimides are generally amorphous, with only a few exceptions. They exhibit moderate glass transition temperatures (185-222°C) and show high thermal stability with mass loss temperatures ranging between 445-468°C in nitrogen and 433-452°C in the air atmosphere (Liaw, Liaw, & Su, 1999).
Fluorinated Polyamides
The compound has also been used in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers are soluble in various organic solvents, exhibit high glass transition temperatures (280-318°C), and have excellent thermal stability with 10% weight loss temperatures ranging from 485°C to 516°C. The polymers can be cast into transparent, flexible, and strong films with tensile strengths of 72-81 MPa, elongations at break of 12-15%, and tensile moduli of 1.8-2.1 GPa. They possess low dielectric constants (3.40-3.51 at 1 MHz) and high transparency with ultraviolet–visible absorption cut-off wavelengths in the 374–382 nm range (Liu et al., 2013).
Fluorescent Molecular Probes
Another application involves the synthesis of 2,5-Diphenyloxazoles that contain a dimethylamino group and a sulfonyl group, acting as new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence correlated with solvent polarity, suggesting that fluorescence arises from an intramolecular charge transfer. The fluorescence-environment dependence, long emission wavelength, large extinction coefficients, high fluorescence quantum yields, and large Stokes shift make these compounds suitable for developing ultrasensitive fluorescent molecular probes to study biological events and processes (Diwu et al., 1997).
properties
IUPAC Name |
N-[4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S/c1-15-5-7-16(8-6-15)19-24-21(20(28-19)23-13-4-14-25(2)3)29(26,27)18-11-9-17(22)10-12-18/h5-12,23H,4,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFVHFAEPYZTPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCCCN(C)C)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2820247.png)



![2-(2-Chlorophenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2820253.png)
![[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2820254.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide](/img/structure/B2820258.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2820260.png)
![5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2820261.png)

![N-butan-2-yl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2820264.png)
![7-[(4-Chlorophenyl)methyl]-8-(3-methoxypropylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2820265.png)
![1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2820270.png)